

Megestrol: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: Megestrol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Megestrol, and more commonly its acetate ester, **megestrol** acetate, is a synthetic progestin with significant applications in oncology and for the management of cachexia. This document provides an in-depth technical overview of the molecular structure and chemical properties of **megestrol**. It includes a detailed summary of its physicochemical characteristics, experimental protocols for its analysis, and a review of its primary signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Molecular Structure and Identification

Megestrol is a synthetic derivative of the naturally occurring steroid hormone, progesterone.^[1] It is chemically designated as 17-Hydroxy-6-methylpregna-4,6-diene-3,20-dione.^[1] The more commonly used form in clinical practice is **megestrol** acetate, the acetate ester of **megestrol**.^[2]

The molecular structure of **megestrol** acetate is characterized by a pregnane steroid backbone with key functional groups that contribute to its biological activity.^[3] These include a methyl group at the C6 position, a double bond between the C6 and C7 positions, and an acetate ester at the C17 α position.^[3] **Megestrol** acetate is a single stereoisomer, not a racemic mixture.

Identifier	Megestrol	Megestrol Acetate
Chemical Formula	C ₂₂ H ₃₀ O ₃	C ₂₄ H ₃₂ O ₄
IUPAC Name	(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one[4]	[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[5]
CAS Number	3562-63-8[4]	595-33-5[2]
Molecular Weight	342.5 g/mol [4]	384.5 g/mol [5]
Synonyms	Megestrol, Chronopil[4]	Megace, Ovaban, Pallace, Niagestin[2]

Physicochemical Properties

The physicochemical properties of **megestrol** acetate are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to off-white, crystalline solid that is odorless and tasteless.[2][4]

Property	Value
Melting Point	214-220 °C
Solubility	
In Water (37 °C)	2 µg/mL
In Plasma (37 °C)	24 µg/mL
In Acetone	Soluble
In Chloroform	Very Soluble
In Ethanol	Sparingly Soluble
In DMSO	Soluble to 50 mM
LogP	3.2
Stability	Susceptible to hydrolysis in aqueous solutions with a pH of 7 or above.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A widely accepted method for determining the equilibrium solubility of a compound like **megestrol** acetate is the shake-flask method.

Objective: To determine the saturation solubility of **megestrol** acetate in a specific solvent.

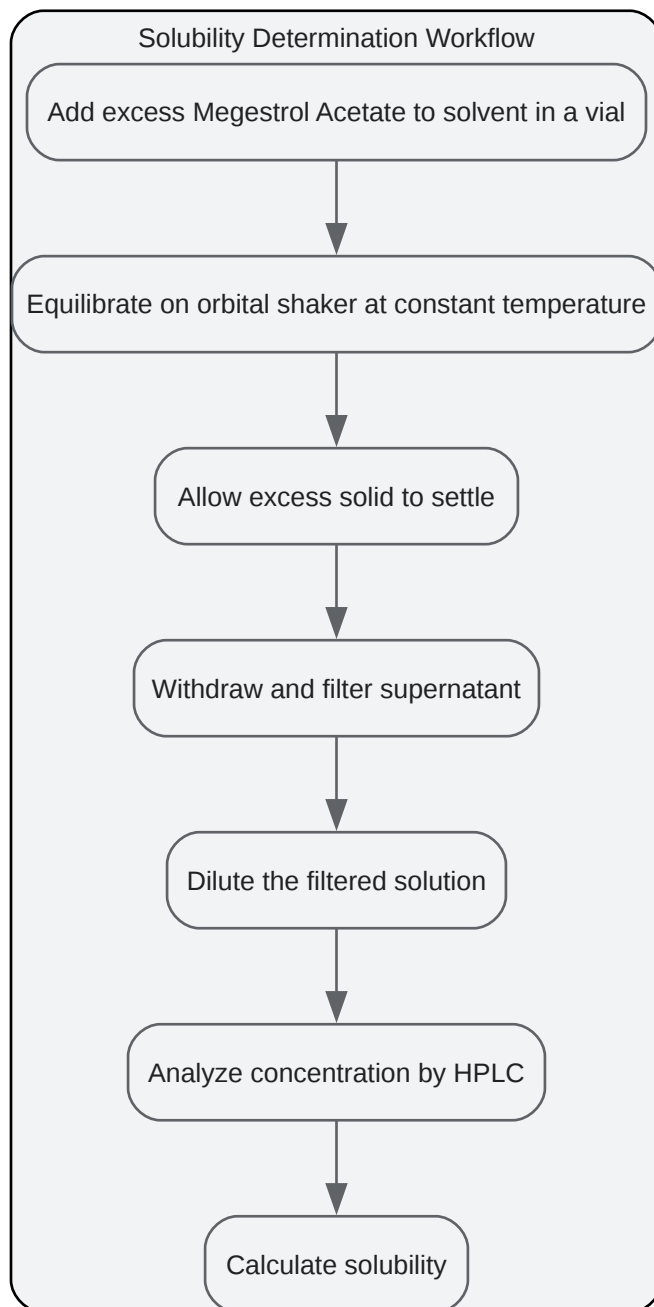
Materials:

- **Megestrol** Acetate
- Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol)
- Glass vials with screw caps
- Orbital shaker with temperature control

- Syringe filters (e.g., 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Add an excess amount of **megestrol** acetate to a glass vial.
- Add a known volume of the selected solvent to the vial.
- Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Shake the vial for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After equilibration, allow the vials to stand to let the excess solid settle.
- Withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
- Dilute the filtered solution with a suitable solvent.
- Determine the concentration of **megestrol** acetate in the diluted sample using a validated HPLC method.
- Calculate the solubility based on the concentration and dilution factor.



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Experimental workflow for solubility determination.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Objective: To evaluate the stability of **megestrol** acetate under various stress conditions.

Methodology:

- Sample Preparation: Prepare solutions of **megestrol** acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
- Stress Conditions:
 - Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
 - Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis.
 - Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
- Analysis: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products. A C18 reverse-phase column with a gradient elution of acetonitrile and water is a common starting point. UV detection at approximately 280 nm is typically used.

Signaling Pathways and Mechanism of Action

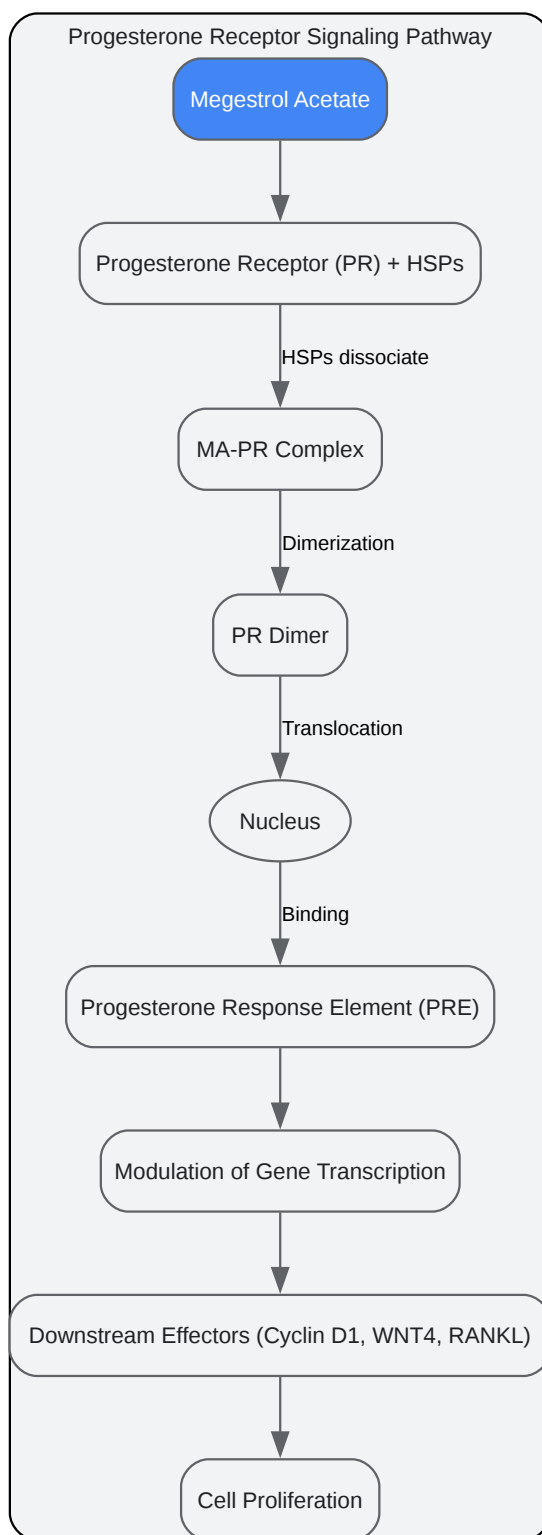
Megestrol acetate exerts its pharmacological effects primarily through its interaction with two key nuclear receptors: the progesterone receptor (PR) and the glucocorticoid receptor (GR).^[1]
^[6]

Progesterone Receptor (PR) Signaling Pathway

As a progestin, **megestrol** acetate mimics the action of progesterone by binding to and activating PRs.^[7] This interaction modulates the growth of hormone-sensitive tissues.

Genomic Pathway:

- **Megestrol** acetate diffuses across the cell membrane and binds to the PR in the cytoplasm, which is complexed with heat shock proteins (HSPs).
- Ligand binding induces a conformational change in the PR, leading to the dissociation of HSPs.
- The activated PRs dimerize and translocate to the nucleus.
- In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
- This binding recruits co-activators or co-repressors, leading to the modulation of gene transcription.
- Downstream effectors of PR signaling include cyclin D1, WNT4, and RANKL, which are involved in cell proliferation.



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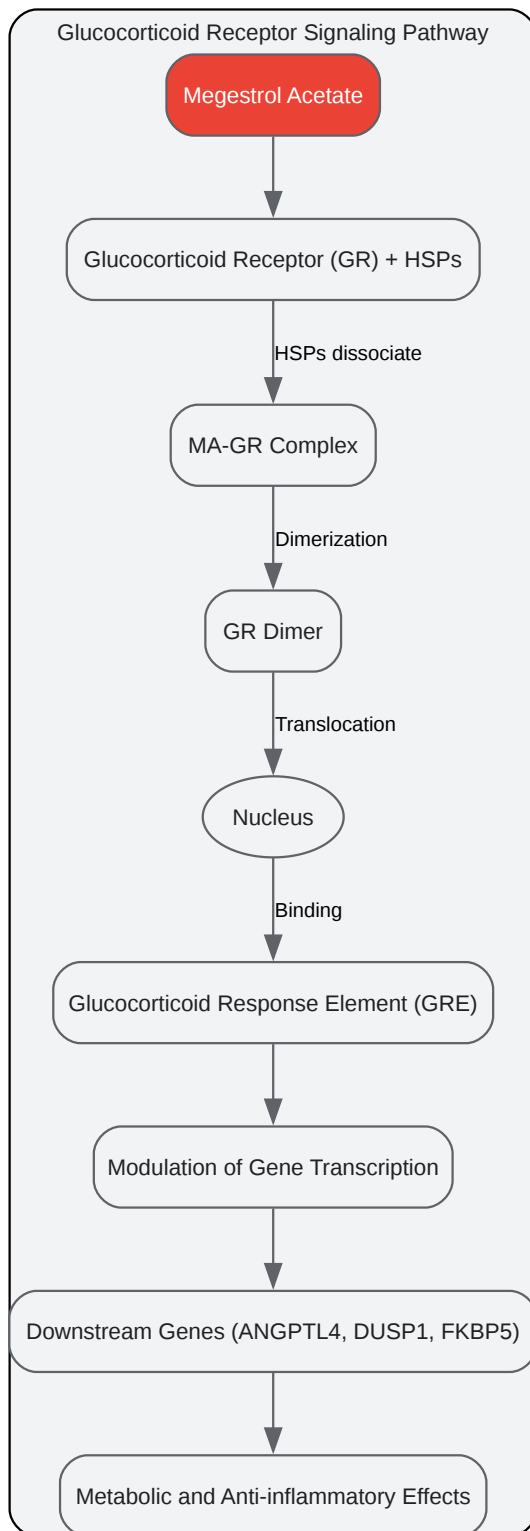
Progesterone Receptor (PR) signaling pathway.

Glucocorticoid Receptor (GR) Signaling Pathway

Megestrol acetate also exhibits glucocorticoid activity by acting as a GR agonist.^[6] This activity is thought to contribute to its appetite-stimulating effects.

Genomic Pathway:

- **Megestrol** acetate enters the cell and binds to the cytoplasmic GR, which is also complexed with HSPs.
- Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and dimerizes.
- The activated GR dimer translocates to the nucleus.
- In the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) on the DNA.
- This interaction regulates the transcription of target genes.
- Downstream genes regulated by GR activation include those involved in metabolism and inflammation, such as ANGPTL4, DUSP1, and FKBP5.^[1]



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Glucocorticoid Receptor (GR) signaling pathway.

Conclusion

Megestrol acetate is a well-characterized synthetic steroid with a defined molecular structure and a range of chemical properties that influence its therapeutic use. Its biological activity is primarily mediated through the progesterone and glucocorticoid receptor signaling pathways. A thorough understanding of these fundamental characteristics is essential for the continued development and optimization of **megestrol**-based therapies. This guide provides a foundational resource for scientific and medical professionals engaged in research and development in this area.

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